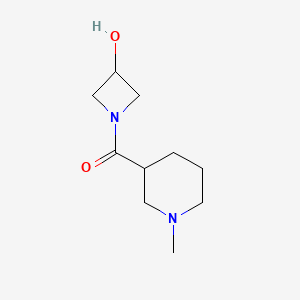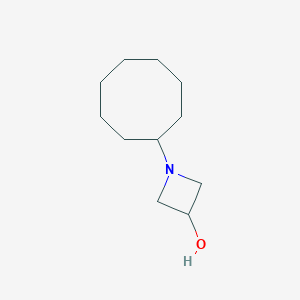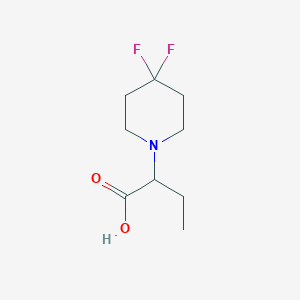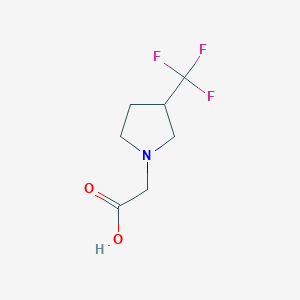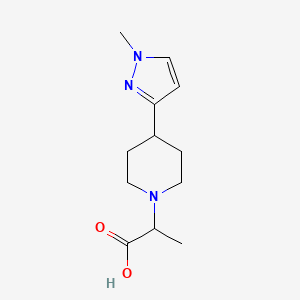
4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
The compound “4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic molecule that contains an azidomethyl group (-CH2N3), a thiophen-2-yl group, and a 1H-pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiophene ring, and an azidomethyl group. The pyrazole and thiophene rings are aromatic, implying they have a stable, cyclic, planar configuration of atoms with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azide group, which is known for its high reactivity and participation in click reactions . The thiophene and pyrazole rings might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of an azide could make it potentially explosive. The aromatic rings could contribute to its stability and possibly make it hydrophobic .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(Azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole derivatives have been synthesized and characterized in various studies, indicating their potential utility in the development of novel compounds with diverse biological activities. For example, the synthesis and characterization of heteroaryl pyrazole derivatives, including thiophene-based compounds, have been explored for their potential antimicrobial activities. These compounds have been characterized using techniques such as solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial activity of thiophene-based pyrazole compounds has been extensively studied. For instance, the synthesis of new thiazole and pyrazoline heterocycles with 2-thienylpyrazole moiety showed significant antimicrobial activity against various bacterial and fungal strains (Abdel-Wahab et al., 2012). Moreover, certain thiophene-based pyrazole derivatives have demonstrated promising antitumor activities, indicating their potential as anti-tumor agents (Gomha et al., 2016).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of 4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole derivatives have also been explored. Research indicates that thiophene-based pyrazolines may exhibit significant antioxidant activity, comparable to that of ascorbic acid (El‐Mekabaty, 2015). Additionally, some derivatives have shown potential anti-inflammatory effects, further highlighting their potential therapeutic applications (Shehab et al., 2018).
Structural and Spectral Studies
Structural and spectral studies of thiophene-based pyrazole derivatives provide insights into their chemical properties and potential applications. For example, X-ray crystallography and spectral analyses (NMR, IR) have been used to determine the structures of these compounds and investigate their properties (Loh et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(azidomethyl)-5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-13-11-5-6-4-10-12-8(6)7-2-1-3-14-7/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPKKPZTZXEMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482165.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482166.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482167.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482168.png)
![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)

![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
